molecular formula C18H22BrN3OS B3018181 (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone CAS No. 897473-67-5

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone

Cat. No.: B3018181
CAS No.: 897473-67-5
M. Wt: 408.36
InChI Key: YGQJVYDICVSUNV-UHFFFAOYSA-N
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Description

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone is a synthetic compound featuring a benzothiazole core linked to a piperazine ring via a methanone group. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in several FDA-approved drugs . This specific compound integrates a 6-bromo substituent on the benzothiazole ring and a cyclohexyl carboxamide group, modifications that are frequently explored to fine-tune the molecule's physicochemical properties, binding affinity, and pharmacokinetic profile for advanced research applications. The structural architecture of this compound suggests significant research value. The benzothiazole nucleus is a recognized pharmacophore with documented potential in various research fields, including antimicrobial , anticancer , and anti-inflammatory studies . Furthermore, the piperazine moiety is a common feature in compounds targeting G protein-coupled receptors (GPCRs) . The bromine atom at the 6-position provides a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create a library of analogs for structure-activity relationship (SAR) studies. This makes the compound a valuable intermediate in drug discovery and chemical biology for developing novel therapeutic agents and molecular probes. This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3OS/c19-14-6-7-15-16(12-14)24-18(20-15)22-10-8-21(9-11-22)17(23)13-4-2-1-3-5-13/h6-7,12-13H,1-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQJVYDICVSUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone typically involves multi-step organic reactions. The synthetic route may start with the bromination of benzo[d]thiazole, followed by the introduction of the piperazine ring through nucleophilic substitution. The final step involves the attachment of the cyclohexylmethanone group under specific reaction conditions. Industrial production methods would likely optimize these steps to ensure high yield and purity, possibly involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Hydrolysis: The methanone group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Studies suggest that similar compounds can interact with cellular pathways involved in cancer progression, indicating that this compound may exhibit anticancer properties. Its structural components allow for interactions with various biological targets, making it a candidate for further exploration in drug development.

Antimicrobial Activity

Compounds with similar structures have shown promising antimicrobial properties . The unique combination of the bromobenzo[d]thiazole and piperazine functionalities may provide effective mechanisms against bacterial and fungal pathogens. Research on related compounds has indicated their effectiveness against Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases.

Neuropharmacology

Given the piperazine moiety's known effects on neurotransmitter systems, this compound may also be explored for neuropharmacological applications . Piperazine derivatives are often studied for their anxiolytic and antidepressant effects, positioning this compound as a candidate for further investigation in mental health therapies.

Case Study 1: Antitumor Activity

In a study examining benzo[d]thiazole derivatives, it was found that compounds structurally related to (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the inhibition of specific kinases involved in cancer cell proliferation.

Case Study 2: Antimicrobial Properties

Research focused on synthesizing novel benzo[d]thiazole-piperazine hybrids demonstrated that these compounds possess substantial antibacterial activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.

Data Table: Comparison with Related Compounds

Compound NameStructural FeaturesNotable Activities
This compoundPiperazine ring, bromobenzo[d]thiazole moietyAntitumor, antimicrobial
(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanoneSimilar structure with nitrophenyl groupAntitumor activity
(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanoneContains thiophen moietyPotential neuroactivity

Mechanism of Action

The mechanism of action of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromobenzo[d]thiazole moiety could play a crucial role in these interactions, potentially affecting signal transduction pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Core Modifications

Benzothiazole vs. Benzoxazole Derivatives

Compounds such as 2-(1-(4-(4-bromophenyl)thiazol-2-yl)-1H-pyrazol-4-yl)benzo[d]oxazole (from ) replace the benzothiazole with a benzoxazole core. Key differences include:

  • Electronic Effects : The oxygen atom in benzoxazole reduces electron density compared to the sulfur atom in benzothiazole, altering reactivity and binding affinity .
  • Biological Activity: Benzoxazole derivatives exhibit antitumor and antimicrobial activities, while benzothiazoles are more associated with anti-inflammatory and immunosuppressive effects .
Thiophene vs. Piperazine Linkages

In thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (compound 21, ), the thiophene ring replaces the benzothiazole group. This modification:

  • Reduces Aromatic Stacking Potential: Thiophene’s smaller π-system limits interactions with aromatic residues in biological targets.
  • Alters Metabolic Stability : The trifluoromethyl group enhances resistance to oxidative degradation .

Substituent Variations and Their Impacts

Bromine vs. Hydroxyl or Trifluoromethyl Groups
  • 6-Bromo Substitution : Enhances halogen bonding with proteins (e.g., kinase targets) and increases molecular weight (MW = 433.3 g/mol).
  • Hydroxyl Groups: In compounds like 2-[(E)-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}(hydroxyimino)methyl]phenol (), hydroxyl groups improve solubility but reduce blood-brain barrier penetration .
  • Trifluoromethyl Groups : Increase lipophilicity (logP ~3.5) and metabolic stability, as seen in compound 21 ().
Piperazine Chain Modifications
  • Cyclohexyl Methanone vs.

Spectroscopic and Computational Comparisons

NMR Profiling

highlights that compounds with similar cores (e.g., benzothiazole derivatives) exhibit nearly identical chemical shifts for protons in conserved regions (e.g., piperazine CH2 groups at δ 2.5–3.0 ppm). However, substituents at positions 29–36 and 39–44 cause significant shifts (Δδ > 0.5 ppm), enabling precise structural elucidation .

Graph-Based Similarity Analysis

Using graph-comparison methods (), the target compound shares >75% similarity with benzothiazole-piperazine hybrids but <50% with benzoxazole analogues due to core heteroatom differences. Fingerprint methods (e.g., MACCS keys) further distinguish substituent-driven variations .

Biological Activity

The compound (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry. This compound features a piperazine ring linked to a bromobenzo[d]thiazole moiety and a cyclohexyl group, which may influence its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C16H18BrN3OSC_{16}H_{18}BrN_{3}OS. The presence of the bromine atom in the benzothiazole structure enhances lipophilicity, potentially improving membrane permeability and biological activity compared to other halogenated derivatives.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : The compound has shown promise as an antitumor agent, likely due to its ability to interact with cellular pathways involved in cancer progression. Studies on related thiazole derivatives have demonstrated their capacity to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Antimicrobial Properties : Compounds containing thiazole rings are often evaluated for antimicrobial activity. For instance, thiazole derivatives have been reported to exhibit significant antibacterial and antifungal properties against various pathogens .
  • Anti-inflammatory Effects : Similar compounds have also been assessed for their anti-inflammatory effects, indicating a broader therapeutic potential that could be explored further in drug development.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural features. SAR studies suggest that modifications in the piperazine or benzothiazole moieties can significantly alter the compound's binding affinity and biological activity. For example, the introduction of electron-withdrawing groups at specific positions on the phenyl ring has been associated with enhanced potency against certain biological targets .

Case Studies

  • Antitumor Activity : A study investigating thiazole derivatives found that specific substitutions on the thiazole ring led to increased cytotoxicity against cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity.
  • Antimicrobial Evaluation : Another study synthesized various thiazole derivatives and tested them against multiple bacterial strains, revealing that certain compounds exhibited minimal inhibitory concentrations (MICs) below 50 µg/mL, demonstrating their potential as effective antimicrobial agents .
  • Inhibition of Enzymatic Activity : Research on related compounds indicates that they can inhibit specific enzymes involved in cancer progression, such as Pin1, which is crucial for tumor growth and survival. Compounds with similar structural features have shown IC50 values in the low micromolar range against these targets .

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